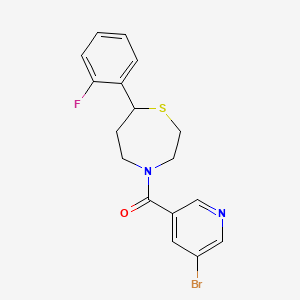
4-(5-bromopyridine-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-bromopyridine-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a complex organic compound that features a combination of bromopyridine, fluorophenyl, and thiazepane moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromopyridine-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. Concurrently, 2-fluorophenyl is reacted with thiazepane to form the 7-(2-fluorophenyl)-1,4-thiazepane intermediate. These intermediates are then coupled using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-bromopyridine-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced thiazepane derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-bromopyridine-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(5-bromopyridine-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets. The bromopyridine moiety can interact with nucleophilic sites in enzymes or receptors, while the fluorophenyl and thiazepane groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Chloropyridin-3-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
- (5-Bromopyridin-3-yl)(7-(4-chlorophenyl)-1,4-thiazepan-4-yl)methanone
- (5-Bromopyridin-3-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone
Uniqueness
4-(5-bromopyridine-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is unique due to the specific combination of bromopyridine, fluorophenyl, and thiazepane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2OS/c18-13-9-12(10-20-11-13)17(22)21-6-5-16(23-8-7-21)14-3-1-2-4-15(14)19/h1-4,9-11,16H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUWHCDWNYMFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)benzoate](/img/structure/B2763257.png)
![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2763260.png)
![N-(2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2763262.png)
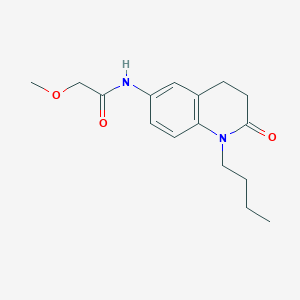
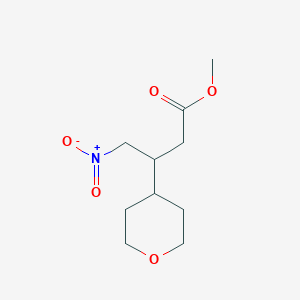
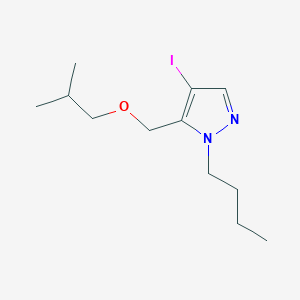

![N-benzyl-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2763268.png)
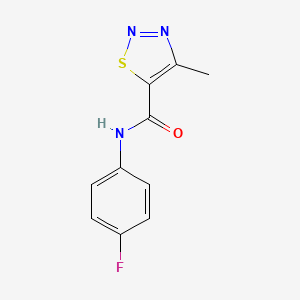
![(5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B2763271.png)
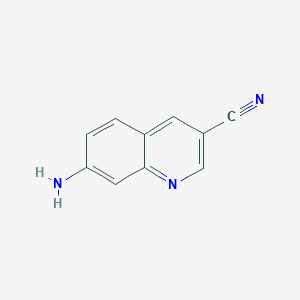
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2763275.png)
![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2763278.png)
![Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2763279.png)
